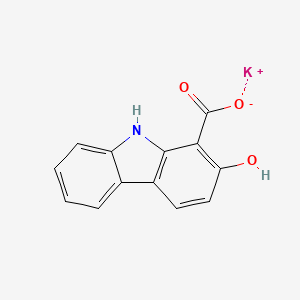
2,2'-Disulfanediylbis(5-ethoxy-1,3-benzothiazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole): is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is characterized by the presence of two benzothiazole rings connected by a disulfide bond, with ethoxy groups attached to the 5th position of each benzothiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) typically involves the following steps:
Formation of Benzothiazole Rings: The initial step involves the synthesis of benzothiazole rings.
Introduction of Ethoxy Groups: The ethoxy groups are introduced by reacting the benzothiazole rings with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of Disulfide Bond: The final step involves the oxidation of the thiol groups to form the disulfide bond, connecting the two benzothiazole rings. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Sodium borohydride, dithiothreitol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Disulfanediylbis(1,3-benzothiazole): Similar structure but lacks the ethoxy groups.
2-Mercaptobenzothiazole: Contains a thiol group instead of a disulfide bond.
Benzothiazole: The simplest form, containing only the benzothiazole ring without additional functional groups.
Uniqueness
2,2’-Disulfanediylbis(5-ethoxy-1,3-benzothiazole) is unique due to the presence of ethoxy groups and a disulfide bond, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
90382-11-9 |
|---|---|
Formule moléculaire |
C18H16N2O2S4 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
5-ethoxy-2-[(5-ethoxy-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H16N2O2S4/c1-3-21-11-5-7-15-13(9-11)19-17(23-15)25-26-18-20-14-10-12(22-4-2)6-8-16(14)24-18/h5-10H,3-4H2,1-2H3 |
Clé InChI |
TZLCHAIMMFAIAN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)SC(=N2)SSC3=NC4=C(S3)C=CC(=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


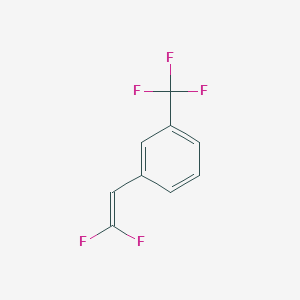
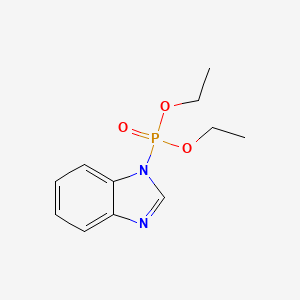

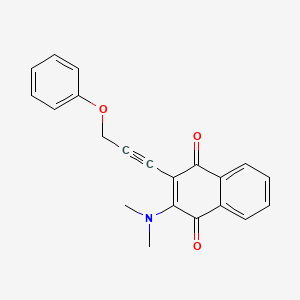

![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)


![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
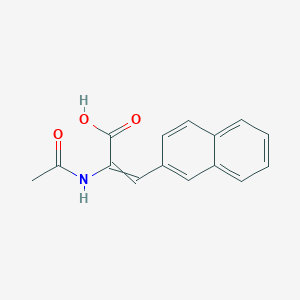
![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)
